molecular formula C10H9F2N B1460515 3-Ethyl-4,7-difluoro-1H-indole CAS No. 1360936-04-4

3-Ethyl-4,7-difluoro-1H-indole

Cat. No. B1460515
CAS RN: 1360936-04-4
M. Wt: 181.18 g/mol
InChI Key: JZXMNDRAICOHQX-UHFFFAOYSA-N
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Description

3-Ethyl-4,7-difluoro-1H-indole is a chemical compound with the molecular formula C10H9F2N . It’s a derivative of indole, a heterocyclic compound that is important in many biological processes .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-4,7-difluoro-1H-indole consists of an indole ring substituted with two fluorine atoms and one ethyl group . The exact positions of these substituents can be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethyl-4,7-difluoro-1H-indole are not detailed in the available literature, indole derivatives are known to participate in a variety of reactions. For instance, some indole derivatives can be nitrated or undergo Sonogashira coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-4,7-difluoro-1H-indole can be inferred from its molecular structure. It has a molecular weight of 153.13 g/mol . Other properties such as solubility, melting point, and boiling point are not provided in the available literature.

Scientific Research Applications

Electrosynthesis of Fluorinated Indole Derivatives

The electrosynthesis of fluorinated indole derivatives, such as the anodic fluorination of N-acetyl-3-substituted indole derivatives, results in trans-2,3-difluoro-2,3-dihydroindoles exclusively or selectively. These difluorinated products can be further processed to yield monofluoroindole derivatives, indicating a pathway for synthesizing fluorinated indole compounds with potential applications in pharmaceuticals and agrochemicals (B. Yin et al., 2010).

Antimicrobial Evaluation of Novel Difluoromethylated Indoles

A strategic synthesis approach led to the creation of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, which demonstrated significant antimicrobial activities against bacteria and fungi. This suggests the utility of difluoromethylated indole derivatives in developing new antimicrobial agents (T. Chundawat et al., 2016).

Synthesis of Free-NH Indole 2-Acetamides

The reaction involving ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates with primary or secondary amines, in the presence of palladium catalysts, provides an efficient method to synthesize free-NH indole 2-acetamides. This method presents a novel pathway for preparing indole derivatives that could have various applications in medicinal chemistry (S. Cacchi et al., 2009).

Pharmacological Activities of Indole Derivatives

Research on indoles, a significant class of heteroaromatics, reveals their extensive applications across medicinal, synthetic, and industrial chemistry fields. The synthesis and pharmacological evaluation of various indole derivatives have shown promise in anti-inflammatory and analgesic activities, underscoring their potential in drug development (S. M. Basavarajaiah et al., 2021).

Fluorination Patterning on Drug Discovery

A detailed study on the synthesis of 3-substituted indole derivatives incorporating partially fluorinated groups explored the impact of fluorination patterns on properties relevant to drug discovery, such as lipophilicity, aqueous solubility, and metabolic stability. This research highlights the role of fluorinated indole derivatives in optimizing physicochemical properties for therapeutic applications (Quentin A. Huchet et al., 2015).

properties

IUPAC Name

3-ethyl-4,7-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N/c1-2-6-5-13-10-8(12)4-3-7(11)9(6)10/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXMNDRAICOHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C(C=CC(=C12)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4,7-difluoro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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